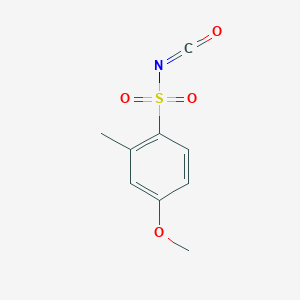

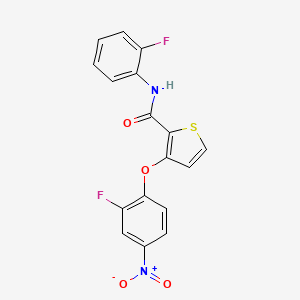

N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that integrate chloroacetamides, pyridinyl groups, and phenylpiperazine moieties. These processes often employ linear synthesis strategies, utilizing intermediate compounds characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis (Vinayak et al., 2014). Moreover, the synthesis of phenylpiperazinyl acetamides can involve reactions like N-alkylation in the presence of sodium hydroxide to introduce the phenylpiperazine moiety into the core structure (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using advanced spectroscopic techniques. The characterization usually includes IR, 1H NMR, 13C NMR, mass spectral analysis, and sometimes X-ray crystallography. These analyses confirm the presence of key functional groups and the overall molecular framework, including the acetamide linkage and the substitution pattern on the aromatic systems.

Chemical Reactions and Properties

Compounds similar to "N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide" participate in various chemical reactions, reflecting their reactivity channels. For instance, they may undergo oxidative transformations with peracetic acid or m-chloroperbenzoic acid, leading to different oxidation products depending on specific substituents and reaction conditions (Pailloux et al., 2007).

科学的研究の応用

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, closely related to the chemical structure of interest, have been synthesized and tested for anticonvulsant activity. These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity especially in the maximal electroshock (MES) seizures, indicating their potential in treating epilepsy (Kamiński et al., 2015). Similarly, a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant anticonvulsant activity in animal models, further supporting the therapeutic potential of these compounds in epilepsy management (Obniska et al., 2015).

Insecticidal Activity

Pyridine derivatives, structurally akin to the compound , have shown pronounced insecticidal activity. For instance, certain pyridine derivatives demonstrated significant toxicity against the cowpea aphid, indicating their potential as insecticidal agents (Bakhite et al., 2014).

Anticancer Activity

Some derivatives have been observed to possess notable anticancer effects and toxicity when orally administrated. The modification of the acetamide group in these compounds led to the retention of antiproliferative activity and reduced acute oral toxicity, indicating their potential as anticancer agents with lower side effects (Wang et al., 2015).

Memory Enhancement

Compounds structurally similar to N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide have been synthesized and evaluated for their effects on memory ability in mice. Some derivatives demonstrated effects on memory enhancement, suggesting potential applications in treating memory-related disorders (Ming-zhu, 2008).

Antimicrobial Activity

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and demonstrated significant antimicrobial activity, indicating their potential as antimicrobial agents (Mehta et al., 2019).

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN4O3/c1-33-24-17-30(18-25(32)27-20-7-5-6-19(26)14-20)22(15-23(24)31)16-28-10-12-29(13-11-28)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAZXCSCAKGPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)